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Compound of Interest
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dihydrochloride

Cat. No.: B590143

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperazine is a heterocyclic organic compound that serves as a valuable building
block in medicinal chemistry and the development of novel materials. Its gem-dimethyl
substitution pattern imparts unique conformational properties and steric hindrance, making it a
desirable scaffold for the synthesis of complex molecules, including pharmaceuticals and
agrochemicals. This technical guide provides an in-depth overview of the discovery and
synthesis of 2,2-dimethylpiperazine and its salts, with a focus on detailed experimental
protocols and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-dimethylpiperazine is presented
below.
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Property Value Reference
CAS Number 84477-72-5 [1]12113]
Molecular Formula CeH1aN2 [11[2][3]
Molecular Weight 114.19 g/mol [11[2]
Appearance Low melting solid Chem-Impex
Boiling Point 163-164 °C (at atmospheric 2]

pressure)
Flash Point 38.9+10.2°C [2]
Density 0.8 £0.1 g/cm3 [2]

Synthesis of 2,2-Dimethylpiperazine

The synthesis of 2,2-dimethylpiperazine has evolved, with modern methods offering improved
safety and efficiency. The primary route involves the reduction of 3,3-dimethylpiperazin-2-one.

Modern Synthetic Approach

A contemporary and efficient synthesis of 2,2-dimethylpiperazine is detailed in patent literature,
avoiding hazardous reagents used in older methods.[4]

Experimental Protocol:

o Step 1: Synthesis of 2-Chloro-2-methylpropanal. Sulfuryl chloride (190.9 g) is charged into a
reactor and cooled to 18°C. Isobutyraldehyde (100 g) is added over 2 hours, maintaining the
temperature between 18°C and 28°C. The reaction mixture is then warmed to 30-35°C, and
water (10 mL) followed by toluene (103 mL) are added.

o Step 2: Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. The 2-chloro-2-methylpropanal
solution is added to an aqueous solution of ethylenediamine (ETAM) and an inorganic base
over 4 hours at 40-50°C. The resulting imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, is
obtained as a solution.
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o Step 3: Hydrogenation to 2,2-Dimethylpiperazine. The solution of 6,6-dimethyl-1,2,3,6-
tetrahydropyrazine is diluted with methanol and subjected to catalytic hydrogenation using a
Pd/C catalyst at a temperature of 40°C to 80°C and a pressure of 0.2 MPa to 0.8 MPa. After
removal of the catalyst, the mixture is concentrated to yield crude 2,2-dimethylpiperazine.

« Purification: The crude product can be purified by distillation under reduced pressure (0.001-
0.0015 MPa), with the main fraction collected at 35°C-43°C.[4]

Earlier Synthetic Method

An older, yet illustrative, method involves the reduction of 3,3-dimethylpiperazin-2-one using a
strong reducing agent like lithium aluminum hydride (LAH).[2][4]

Experimental Protocol:

o Preparation of 3,3-dimethylpiperazin-2-one: This precursor is synthesized via the reaction of
ethyl 2-bromo-2-methylpropanoate with ethylenediamine in a toluene suspension in the
presence of potassium carbonate.[4]

e Reduction to 2,2-Dimethylpiperazine: A mixture of 3,3-dimethylpiperazin-2-one (8.28 kg, 64.6
mol) and tetrahydrofuran (THF) (60 kg) is heated to 50-60°C. In a separate vessel, THF (50
kg) is stirred under a nitrogen atmosphere, and LiAlHa4 (a total of 3.0 kg, 79.1 mol) is added
portion-wise. The solution of 3,3-dimethylpiperazin-2-one is then added slowly over 2 hours,
maintaining the temperature between 41-59°C. The reaction mixture is stirred for an
additional hour at 59°C.[2]

e Work-up and Purification: The reaction is cooled, and water (3 L) is carefully added, keeping
the temperature below 25°C. This is followed by the addition of 15% sodium hydroxide
solution (3.50 kg) and then more water (9 L). A filter agent (e.g., Celite, 4 kg) is added, and
the mixture is filtered. The filter cake is washed with THF. The combined filtrates are
concentrated, and the residue is purified by fractional distillation at atmospheric pressure,
collecting the product at 163-164°C.[2]

Synthesis Workflow
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Caption: Synthetic routes to 2,2-Dimethylpiperazine.

Salts of 2,2-Dimethylpiperazine

The formation of salts is a common strategy to improve the handling and physicochemical
properties of amine-containing compounds. The preparation of the DL-tartrate salt of 2,2-
dimethylpiperazine is well-documented.[4]

2,2-Dimethylpiperazine DL-Tartrate Salt

Experimental Protocol (1:1 Salt):

o A solution of distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) in toluene (6.9 g) is mixed with
2-propanol (100 mL) and heated to approximately 55-56°C.
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e Solid DL-tartaric acid (6.6 g, 0.044 mol) is added in portions while maintaining the
temperature at 54-57°C.

e The mixture is allowed to cool to room temperature and stirred overnight.

e The resulting solid is isolated by filtration, washed with 2-propanol (20 mL), and dried under
vacuum at 50°C to yield pure 2,2-dimethylpiperazine-DL-tartrate (1:1 salt) as a white solid.[4]

Experimental Protocol (2:1 Salt):

 Distilled 2,2-dimethylpiperazine (10 g, 0.088 mol) is mixed with 2-propanol (100 mL) and
heated to about 56-57°C.

e Solid DL-tartaric acid (13.1 g, 0.087 mol) is added.

e The mixture is maintained at 56-57°C for 1 hour and then allowed to cool to room
temperature and stirred overnight.

e The product is isolated by filtration, washed with 2-propanol (20 mL), and dried under
vacuum at 50°C to afford pure 2,2-dimethylpiperazine DL-tartrate as a white solid.[4]

Other Potential Salts

Patent literature suggests that 2,2-dimethylpiperazine can be converted into a variety of other
salts, although detailed experimental protocols are not provided. These include:

e Fumarate

e Succinate

e Hydrochloride
o Oxalate

e Hydrobromide
o Hydroiodide

o Sulfate
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Caption: General workflow for the formation of 2,2-Dimethylpiperazine salts.

Applications

2,2-Dimethylpiperazine is primarily utilized as a versatile intermediate in organic synthesis. Its
applications include:

o Pharmaceutical Development: It serves as a key building block in the synthesis of various
pharmaceuticals, particularly in the development of anti-anxiety and antidepressant
medications.[5]

o Agrochemicals: The compound is used in the formulation of pesticides and herbicides,
contributing to their efficacy and stability.[5]
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o Polymer Chemistry: It finds use as a curing agent for epoxy resins and as a stabilizer in
polymer production, enhancing the mechanical properties and durability of the final products.

[5]

Conclusion

2,2-Dimethylpiperazine is a synthetically important molecule with established routes for its
preparation and the formation of its salts. The modern synthetic methods offer significant
advantages in terms of safety and scalability over older procedures. The availability of detailed
experimental protocols for its synthesis and the formation of its tartrate salt provides a solid
foundation for its use in research and development. Further exploration of the synthesis and
characterization of its other salts could expand its utility in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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